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Introduction

Dimethyl tetradecanedioate (CAS 5024-21-5) is a linear, saturated long-chain aliphatic
diester that serves as a valuable C14 building block in organic synthesis.[1] Its bifunctional
nature, with ester groups at both ends of a fourteen-carbon chain, makes it an ideal precursor
for the synthesis of macrocyclic compounds.[1] In the pharmaceutical industry, macrocycles are
a significant class of therapeutic agents, prized for their ability to tackle challenging drug
targets like protein-protein interfaces, which are often implicated in cancer and other diseases.
[2][3] Dimethyl tetradecanedioate's primary application as a pharmaceutical intermediate is in
the construction of these large-ring systems, which can form the core scaffold of complex
active pharmaceutical ingredients (APIs).

The most critical transformation involving dimethyl tetradecanedioate is the intramolecular
acyloin condensation, a reductive coupling of the two ester groups to form a cyclic a-hydroxy
ketone (acyloin).[4] This reaction is particularly effective for synthesizing rings of 10 members
or more.[5] The resulting macrocyclic ketone, 2-hydroxycyclotetradecanone, is a key
intermediate that can be further modified to produce a variety of complex molecules, including
analogs of natural products with therapeutic potential. For instance, the closely related
cyclopentadecanone (Exaltone®), a valuable musk fragrance, is synthesized via this route, and
musk compounds have a history of use in traditional medicine.[6][7]
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While direct synthesis of a currently marketed pharmaceutical from dimethyl
tetradecanedioate is not prominently documented, its role as a precursor to macrocyclic
scaffolds gives it significant potential in drug discovery and development. These scaffolds can
be elaborated into potent therapeutic agents, such as tubulin polymerization inhibitors, a class
of anticancer drugs that includes several macrocyclic compounds.[8][9]

Physicochemical Properties and Data

Quantitative data for dimethyl tetradecanedioate and its key cyclization product are
summarized below.

Table 1: Physicochemical Properties of Dimethyl Tetradecanedioate[2][10]

Property Value

CAS Number 5024-21-5

Molecular Formula C16H3004

Molecular Weight 286.41 g/mol

Appearance White to off-white crystalline powder
Melting Point 43 °C

Boiling Point 196 °C @ 10 mmHg

Assay >99%

Solubility Faint turbidity in Methanol

Table 2: Expected Performance in Acyloin Condensation
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Parameter Value/Condition Reference
Intramolecular Acyloin

Reaction Type Condensation (Rihlmann [11]
Modification)
Sodium metal,

Key Reagents ) ) [4]
Chlorotrimethylsilane (TMSCI)
High-boiling aprotic (e.g.,

Solvent 9 gap (e [12]
Toluene, Xylene)

Product 2-Hydroxycyclotetradecanone [11]

Expected Yield 60-95% [4]

Key Experimental Protocol: Intramolecular Acyloin
Condensation

This section details the RihImann modification of the acyloin condensation for the

intramolecular cyclization of dimethyl tetradecanedioate to form 2-

hydroxycyclotetradecanone. The use of chlorotrimethylsilane (TMSCI) is crucial as it traps the

enediolate intermediate, preventing side reactions and significantly increasing the yield.[13]

Materials and Reagents

Dimethyl tetradecanedioate (=99%)

Sodium metal, fine dispersion
Chlorotrimethylsilane (TMSCI), freshly distilled
Toluene, anhydrous

Hydrochloric acid, concentrated

Methanol

Diethyl ether
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Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate

Argon or Nitrogen gas (for inert atmosphere)

Equipment

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a
dropping funnel

Heating mantle with a temperature controller
Inert gas line
Cannula for liquid transfer

Standard glassware for workup and purification (separatory funnel, rotary evaporator,
distillation apparatus)

Detailed Procedure

Step 1: Reaction Setup and Sodium Dispersion

Assemble the three-neck flask with the stirrer, condenser (fitted with a gas outlet to a
bubbler), and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream
of inert gas (Argon or Nitrogen).

To the flask, add 500 mL of anhydrous toluene and 4.4 molar equivalents of sodium metal
(cut into small pieces).

Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
Once a "sand" is formed, reduce the stirring speed to maintain the dispersion.

Step 2: Acyloin Condensation

Prepare a solution of 1.0 molar equivalent of dimethyl tetradecanedioate and 4.2 molar
equivalents of freshly distilled chlorotrimethylsilane in 250 mL of anhydrous toluene.
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» Add this solution dropwise from the dropping funnel to the refluxing sodium dispersion over a
period of 4-6 hours. The reaction is exothermic, and a purple-black precipitate will form.

 After the addition is complete, continue to reflux the mixture with stirring for an additional 2
hours to ensure the reaction goes to completion.

Step 3: Workup and Isolation of the Silylated Intermediate

e Cool the reaction mixture to room temperature and filter it through a pad of Celite under an
inert atmosphere to remove unreacted sodium and sodium chloride.

o Wash the filter cake with anhydrous diethyl ether.

» Combine the filtrates and remove the solvent under reduced pressure using a rotary
evaporator. The residue contains the crude 1,2-bis(trimethylsilyloxy)cyclotetradec-1-ene.

Step 4: Hydrolysis to 2-Hydroxycyclotetradecanone

» Dissolve the crude residue in 200 mL of methanol.

e Slowly add 50 mL of 1M hydrochloric acid while stirring. The hydrolysis is exothermic.
o Stir the mixture at room temperature for 2 hours.

e Remove the methanol under reduced pressure.

e Add 200 mL of diethyl ether to the remaining aqueous solution and transfer to a separatory
funnel.

o Separate the organic layer, and wash it sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 2-hydroxycyclotetradecanone.

Step 5: Purification
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e The crude product can be purified by vacuum distillation or recrystallization from a suitable
solvent (e.g., hexane) to yield the pure acyloin as a white solid.

Visualizations
Experimental Workflow
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Step 1: Reaction Setup

Assemble dry glassware under inert gas

Add Toluene and Sodium Metal

Step 2: Acyloin Condensation

Heat to reflux with vigorous stirring to disperse Na

Prepare solution of Dimethyl Tetradecanedioate and TMSCI in Toluene

Add solution dropwise to Na dispersion over 4-6h

Reflux for an additional 2h
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Caption: Workflow for the synthesis of 2-hydroxycyclotetradecanone.
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Signaling Pathway: Tubulin Polymerization Inhibition

Macrocyclic compounds derived from intermediates like 2-hydroxycyclotetradecanone have the
potential to be developed into anticancer agents that target microtubules. This diagram
illustrates the mechanism of action of tubulin polymerization inhibitors, which disrupt cell
division and lead to apoptosis.[1][8][10]
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Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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